molecular formula C15H13N2NaO3 B4997081 Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate

Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate

Cat. No.: B4997081
M. Wt: 292.26 g/mol
InChI Key: UFQVSVKGORRGKV-UHFFFAOYSA-M
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Description

Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate: is an organic compound that belongs to the class of carboxylate salts It is characterized by the presence of a phenyl group, a pyridine ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate can be achieved through a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 3-phenylpropanoic acid and pyridine-3-carboxylic acid.

    Amide Formation: The carboxylic acid group of pyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 3-phenylpropanoic acid to form the amide bond.

    Carboxylate Formation: The resulting amide is then treated with a base such as sodium hydroxide to form the sodium salt of the carboxylate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the amide formation and carboxylate formation steps.

    Purification: Employing techniques such as crystallization and filtration to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as halogens or nucleophiles can be used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Phenyl ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Sodium;3-phenylpropanoate: Lacks the pyridine-3-carbonylamino group.

    Sodium;3-(pyridine-3-carbonylamino)propanoate: Lacks the phenyl group.

    Sodium;3-phenyl-3-(pyridine-2-carbonylamino)propanoate: Has a pyridine-2-carbonylamino group instead of pyridine-3-carbonylamino.

Uniqueness

Sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate is unique due to the presence of both the phenyl group and the pyridine-3-carbonylamino group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

sodium;3-phenyl-3-(pyridine-3-carbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3.Na/c18-14(19)9-13(11-5-2-1-3-6-11)17-15(20)12-7-4-8-16-10-12;/h1-8,10,13H,9H2,(H,17,20)(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQVSVKGORRGKV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)[O-])NC(=O)C2=CN=CC=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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